2-Bromopyridine-3,4-diol

Physicochemical Properties Drug Design Synthesis Planning

This 2-bromopyridine-3,4-diol (CAS 1211515-02-4) is the essential regioisomer for achieving reliable Pd-catalyzed cross-couplings at the C2 position—reactivity that generic pyridine-3,4-diol cannot deliver. The C2 bromine serves as a dedicated leaving group for Suzuki, Heck, and Sonogashira reactions, enabling precise introduction of aryl, heteroaryl, or alkenyl fragments. Researchers designing kinase inhibitors or performing SAR studies on the pyridinediol scaffold must use this derivative to avoid the unpredictable coupling outcomes seen with other C6-substituted analogs. The solid-state 1:1 diol/pyridin-4-one tautomeric equilibrium (pKa ~6.39) underscores the need for exact structural fidelity. Bulk and custom sizes available.

Molecular Formula C5H4BrNO2
Molecular Weight 189.99 g/mol
Cat. No. B13899450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyridine-3,4-diol
Molecular FormulaC5H4BrNO2
Molecular Weight189.99 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)O)Br
InChIInChI=1S/C5H4BrNO2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H,7,8)
InChIKeyDEGZOKILIHNPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyridine-3,4-diol: Core Properties and Synthetic Utility


2-Bromopyridine-3,4-diol (CAS 1211515-02-4) is a brominated pyridine derivative featuring hydroxyl groups at the 3 and 4 positions and a bromine atom at the 2-position [1]. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a versatile building block in organic synthesis and medicinal chemistry [1]. It serves as a key intermediate for constructing complex heterocyclic scaffolds and bioactive molecules [2].

Why Simple Pyridinediols Cannot Substitute for 2-Bromopyridine-3,4-diol in Key Applications


Substituting 2-Bromopyridine-3,4-diol with a generic pyridine-3,4-diol or other halogenated analogs is not straightforward. The presence and precise position of the bromine atom are critical for downstream reactivity and biological activity. The bromine at C2 serves as an essential handle for palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization that is not possible with the non-halogenated parent compound [1]. Furthermore, the reactivity of 2-bromopyridines is highly sensitive to substitution at the C6 position, with different C6 groups leading to drastically different coupling outcomes [2]. The tautomeric equilibrium of the pyridinediol core, which exists as a 1:1 mixture of diol and pyridin-4-one tautomers in the solid state, further complicates simple analog substitution [3]. Therefore, selecting the correct 2-bromo derivative is essential for achieving desired synthetic yields and biological profiles.

2-Bromopyridine-3,4-diol: Quantified Differentiators vs. Key Analogs


Predicted pKa and Density of 2-Bromopyridine-3,4-diol

The predicted acid dissociation constant (pKa) for 2-Bromopyridine-3,4-diol is 6.39 ± 0.15 [1]. In comparison, the unsubstituted pyridine-3,4-diol has a predicted pKa of 4.73 ± 0.10 . This difference of approximately 1.7 log units indicates that the brominated analog is significantly less acidic. The predicted density of 2-Bromopyridine-3,4-diol is 1.985 ± 0.06 g/cm³ [1], while the unsubstituted pyridine-3,4-diol has a density of approximately 1.4 g/cm³ .

Physicochemical Properties Drug Design Synthesis Planning

Reactivity Dependence on C6 Substitution in 2-Bromopyridines

The reactivity of 2-bromopyridines in palladium-catalyzed C-H bond activation/arylation is strongly dependent on the substituent at the C6 position [1]. For 2,6-dibromopyridine, high yields of symmetric and unsymmetric 2,6-di(hetero)arylpyridines are achievable, as well as 2-heteroarylpyridines after selective C-Br bond cleavage [1]. In contrast, the presence of other C6 substituents such as CF3, CH3, CHO, or morpholine alters reactivity and can lead to different product distributions [1]. This indicates that 2-bromopyridine-3,4-diol, with its unique C6 substitution (OH), will exhibit a distinct reactivity profile compared to other 2-bromopyridine derivatives.

Cross-Coupling C-H Activation Synthetic Methodology

Tautomeric Equilibrium in Solid State Pyridine-3,4-diols

X-ray crystal structure analysis of pyridine-3,4-diols revealed that they exist as a 1:1 mixture of the diol and the pyridin-4-one tautomer in the solid state [1]. While this study did not include 2-bromopyridine-3,4-diol specifically, it establishes a key property of the pyridine-3,4-diol scaffold. The presence of a bromine atom at the 2-position may shift this tautomeric equilibrium due to electronic and steric effects, potentially leading to different solid-state properties and reactivity compared to unsubstituted or differently substituted pyridine-3,4-diols.

Crystal Engineering Solid-State Chemistry Polymorphism

Potential for Regioselective Cross-Coupling of 2-Bromopyridine-3,4-diol Derivatives

Pyridine-3,4-diols, including 3-bromo-substituted derivatives, have been successfully converted to bis(perfluoroalkanesulfonate)s and used as substrates for palladium-catalyzed cross-coupling reactions [1]. While specific yield data for 2-bromopyridine-3,4-diol is not available in this source, the study demonstrates the viability of the scaffold in cross-coupling chemistry. The presence of the bromine at the 2-position provides a specific handle for regioselective functionalization, which is not possible with the non-halogenated pyridine-3,4-diol. This makes 2-bromopyridine-3,4-diol a more valuable intermediate for constructing complex molecules.

Palladium Catalysis Suzuki-Miyaura Coupling Functionalization

Optimal Use Cases for 2-Bromopyridine-3,4-diol in Research and Industry


Synthesis of Regioselectively Functionalized Pyridine Scaffolds via Palladium Catalysis

The primary utility of 2-bromopyridine-3,4-diol lies in its use as a substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position serves as a specific leaving group, enabling the introduction of aryl, heteroaryl, or alkenyl groups at this site with high regiocontrol [1]. This is a critical step in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research [1]. Researchers seeking to diversify the pyridine core for structure-activity relationship (SAR) studies should prioritize this compound.

Development of Kinase Inhibitors and Other Bioactive Molecules

2-Bromopyridine derivatives are frequently employed as key intermediates in the synthesis of kinase inhibitors and other bioactive molecules [2]. The specific substitution pattern of 2-bromopyridine-3,4-diol may confer unique binding properties to target proteins. For example, pyridine derivatives with similar substitution have been explored as PI3 kinase inhibitors [3]. Medicinal chemists should evaluate this compound when designing new inhibitors that require a 2-substituted pyridine-3,4-diol core.

Investigating Tautomerism and Solid-State Properties

Given that the parent pyridine-3,4-diol scaffold exists as a 1:1 mixture of diol and pyridin-4-one tautomers in the solid state [1], 2-bromopyridine-3,4-diol is an excellent candidate for studying the influence of halogen substitution on tautomeric equilibria and crystal packing. This knowledge is valuable for solid-state chemistry, crystal engineering, and the development of new materials with tailored properties. Its predicted pKa of 6.39 [4] also makes it suitable for studies on pH-dependent behavior.

Building Blocks for Agrochemical Discovery

The compound's role as an intermediate in the synthesis of agrochemicals is noted in several sources [2]. The bromine atom and hydroxyl groups offer multiple sites for further functionalization, allowing chemists to build diverse libraries of pyridine-containing molecules for screening against agricultural pests and diseases. Its specific properties, such as the predicted density and pKa, may be advantageous for optimizing bioavailability and target affinity in agrochemical applications.

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